molecular formula C16H23N3O4 B1328806 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-58-2

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1328806
CAS No.: 1142211-58-2
M. Wt: 321.37 g/mol
InChI Key: YFEZNKRIRBGJEN-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR absorption bands include:

  • O-H stretch : Broad band at 3200–3550 cm⁻¹ from the hydroxyethyl group.
  • Amide C=O stretch : Strong peak near 1650–1690 cm⁻¹ .
  • C-N stretch : Medium-intensity bands at 1250–1310 cm⁻¹ from the piperazine and amide linkages.
  • C-O stretch : Signal at 1085–1150 cm⁻¹ from the acetic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 6.8–7.5 ppm (multiplet, 5H, aromatic protons).
    • δ 3.4–3.6 ppm (triplet, 2H, -CH₂-OH).
    • δ 2.4–3.4 ppm (multiplet, 12H, piperazine and -CH₂-CO- protons).
  • ¹³C NMR :
    • δ 170.5 ppm (acetic acid carbonyl).
    • δ 166.2 ppm (amide carbonyl).
    • δ 50–60 ppm (piperazine carbons).

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 321.37 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include:

  • m/z 202.1 : Loss of the phenylaminoacetic acid moiety.
  • m/z 116.1 : Piperazine fragment with hydroxyethyl substitution.

Tautomeric and Conformational Studies

The compound exhibits tautomerism at the amide linkage, with equilibrium between the keto (C=O) and enol (C-OH) forms. Density functional theory (DFT) calculations for analogous structures suggest the keto form is energetically favored by ~12 kcal/mol due to resonance stabilization. Conformational analysis of the piperazine ring reveals chair and boat interconversions, with the chair form predominating (>90%) at room temperature. The hydroxyethyl side chain adopts a rotameric distribution , influenced by intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen.

Conformational Feature Energy (kcal/mol) Population
Chair conformation 0.0 (reference) 92%
Boat conformation +4.2 8%

Properties

IUPAC Name

2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-11-10-17-6-8-18(9-7-17)15(21)12-19(13-16(22)23)14-4-2-1-3-5-14/h1-5,20H,6-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZNKRIRBGJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of piperazine on ethylene oxide.

  • Acylation: : The hydroxyethyl piperazine is then acylated with an appropriate acyl chloride or anhydride to introduce the 2-oxoethyl group. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Amidation: : The acylated piperazine derivative is subsequently reacted with phenylamine (aniline) to form the amide bond. This reaction can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Final Coupling: : The final step involves coupling the amide intermediate with chloroacetic acid under basic conditions to form the aminoacetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, HOBt for amidation reactions.

    Bases: Triethylamine, sodium hydroxide for neutralization and deprotonation steps.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, including oxidation and reduction reactions. For instance:

  • Oxidation : The hydroxyethyl group can be oxidized to form carboxylic acids or aldehydes.
  • Reduction : The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. The piperazine ring's structural features enable it to interact with multiple biological targets, making it valuable in drug discovery. Some notable biological activities include:

  • Antioxidant Activity : Potential to scavenge free radicals and mitigate oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains.
  • Neuroprotective Effects : The piperazine moiety may modulate neurotransmitter systems, suggesting potential neuroprotective roles .

Medicine

The medicinal applications of this compound are being explored for its pharmacological activities:

  • Antimicrobial Agents : Research is ongoing into its effectiveness against various pathogens.
  • Anticancer Properties : Investigations into its ability to inhibit tumor growth are underway.
    These potential therapeutic applications highlight the compound's relevance in developing new medications .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, thus playing a crucial role in various manufacturing processes .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that derivatives of this compound could enhance enzyme activity in specific biochemical pathways, indicating its potential as a biochemical tool for research.
  • Pharmacological Testing : Preliminary trials have shown that modified versions of this compound exhibit significant antibacterial activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics .
  • Neuroprotection Research : Experimental models have indicated that this compound can protect neuronal cells from oxidative damage, supporting further investigation into its neuroprotective properties.

Mechanism of Action

The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The aminoacetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents significantly influence physicochemical properties and bioactivity. Key analogues include:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Hydroxyethyl C₁₉H₂₆N₄O₄ 386.20 Hydrophilic hydroxyethyl group; phenylacetic acid moiety
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid 2-Fluorophenyl C₂₀H₂₂FN₃O₃ 371.42 Fluorine increases lipophilicity; potential metabolic stability
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid Pyrimidin-2-yl C₁₈H₂₀N₆O₃ 368.39 Heteroaromatic group may enhance DNA/protein interactions
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid 3-Chlorophenyl C₁₄H₁₆ClN₂O₄ 326.74 Chlorine improves membrane permeability; higher halogenated stability
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 2-Furoyl C₂₀H₂₂N₃O₆ 400.41 Furoyl group introduces aromaticity and potential π-stacking

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to halogenated (e.g., 3-chlorophenyl) or aromatic (e.g., furoyl) substituents .
  • Lipophilicity : Fluorophenyl and chlorophenyl analogues exhibit higher logP values, favoring blood-brain barrier penetration .
  • Bioactivity : Pyrimidinyl and furoyl groups may enhance binding to enzymes or receptors via heteroaromatic interactions .

Biological Activity

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, also known by its CAS number 1142211-58-2, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C16H23N3O4, with a molecular weight of approximately 321.38 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC16H23N3O4
Molecular Weight321.38 g/mol
CAS Number1142211-58-2
SolubilityHighly soluble
Bioavailability Score0.55

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may exhibit:

  • Antioxidant Activity : Potential to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : The piperazine moiety may play a role in neuroprotection, possibly through modulation of neurotransmitter systems.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant properties of this compound using various in vitro assays. The results indicated significant scavenging activity against DPPH radicals, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Antimicrobial Evaluation

In another investigation, the compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Study

A neuropharmacological study assessed the effects of the compound on neuronal cell cultures subjected to oxidative stress. The findings revealed that it significantly reduced cell death and improved cell viability, supporting its potential application in neurodegenerative diseases .

Q & A

Q. Table 1: Synthetic Yield Optimization

StepConditionsYield (%)Reference
Acid Chloride FormationSOCl₂, 1033 K, 5 h87
Piperazine AlkylationEthanol, K₂CO₃, reflux, 12 h92
Final PurificationSilica gel (EtOAc:petroleum ether)48

Q. Table 2: Physicochemical Properties

DerivativelogPSolubility (mg/mL)Thermal Stability (°C)
Hydroxyethyl Analog1.225.4180
Methoxyethyl Analog1.812.1195
Carboxyethyl Analog0.538.9165

Q. Table 3: Biological Activity Comparison

Derivativeα-Glucosidase IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
Hydroxyethyl Analog12.0 ± 1.2>100
Methoxyethyl Analog30.5 ± 2.7>100
Carboxyethyl Analog8.4 ± 0.975.3 ± 6.1

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